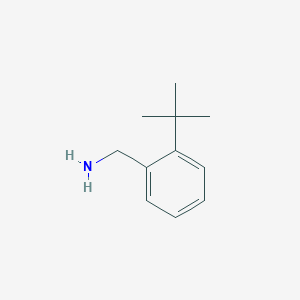

(2-Tert-butylphenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-tert-butylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-11(2,3)10-7-5-4-6-9(10)8-12/h4-7H,8,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXBTEAGMORKKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91338-95-3 | |

| Record name | (2-tert-butylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Functional Group Transformations of 2 Tert Butylphenyl Methanamine

Reactions of the Primary Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine group in (2-tert-butylphenyl)methanamine makes it a nucleophile, enabling it to participate in a variety of chemical transformations.

Acylation and Sulfonylation to Form N-Substituted Amides and Sulfonamides

The primary amine of this compound readily reacts with acylating and sulfonylating agents to form stable N-substituted amides and sulfonamides, respectively.

Sulfonylation: Similarly, sulfonamides are synthesized by reacting this compound with sulfonyl chlorides, such as methanesulfonyl chloride or p-toluenesulfonyl chloride wikipedia.org. This reaction, often carried out in the presence of a base, results in the formation of a stable sulfonamide linkage. Methanesulfonamides are known for their high resistance to hydrolysis under both acidic and basic conditions wikipedia.org.

Table 1: Representative Acylation and Sulfonylation Reactions of this compound

| Reagent | Product |

|---|---|

| Acetic anhydride (B1165640) | N-((2-tert-butylphenyl)methyl)acetamide |

| Methanesulfonyl chloride | N-((2-tert-butylphenyl)methyl)methanesulfonamide |

| p-Toluenesulfonyl chloride | N-((2-tert-butylphenyl)methyl)-4-methylbenzenesulfonamide |

Imine and Schiff Base Formation with Aldehydes and Ketones

This compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule masterorganicchemistry.com.

The formation of the imine is a reversible process, and the position of the equilibrium can be influenced by factors such as the steric and electronic properties of the reactants and the removal of water from the reaction mixture masterorganicchemistry.com. The steric hindrance posed by the ortho-tert-butyl group in this compound might influence the rate and equilibrium of imine formation, potentially requiring longer reaction times or the use of dehydrating agents to drive the reaction to completion masterorganicchemistry.com.

The mechanism of imine formation proceeds in two main stages:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine arkat-usa.org. This step is typically fast.

Dehydration: The carbinolamine is then dehydrated to form the imine. This step is often the rate-determining step and is catalyzed by either acid or base nih.gov. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, making it a better leaving group (water).

The formation of imines is an equilibrium reaction. The equilibrium constant (Keq) for this reaction is influenced by the structure of both the amine and the carbonyl compound. Studies on the formation of imines from substituted benzaldehydes have shown that the electronic effects of the substituents can significantly affect the thermodynamic stability of the resulting imine nih.gov. For sterically hindered amines, the equilibrium may be less favorable, and strategies to shift the equilibrium towards the product, such as the use of a Dean-Stark apparatus to remove water, are often employed masterorganicchemistry.com. The hydrolysis of the imine back to the amine and carbonyl compound is also possible, especially in the presence of aqueous acid masterorganicchemistry.com.

Table 2: Factors Influencing Imine Formation Equilibrium

| Factor | Effect on Equilibrium | Rationale |

|---|---|---|

| Removal of Water | Shifts equilibrium towards imine formation | Le Chatelier's Principle masterorganicchemistry.com |

| Steric Hindrance | May decrease the equilibrium constant | Steric strain in the imine product |

| Electronic Effects | Electron-withdrawing groups on the aldehyde can affect stability | Influences the electrophilicity of the carbonyl carbon and stability of the imine nih.gov |

| pH | Optimal pH is typically mildly acidic | Acid catalyzes the dehydration step, but excessive acid protonates the amine, reducing its nucleophilicity arkat-usa.org |

Alkylation and Reductive Alkylation to Secondary and Tertiary Amines

The nitrogen of this compound can be further alkylated to form secondary and tertiary amines.

Direct Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method often suffers from a lack of selectivity, leading to a mixture of products (mono-, di-, and even tri-alkylated products, as well as quaternary ammonium (B1175870) salts).

Reductive Alkylation (Reductive Amination): A more controlled and widely used method for the synthesis of secondary and tertiary amines is reductive amination wikipedia.orgmasterorganicchemistry.com. This one-pot reaction involves the formation of an imine or enamine intermediate from the reaction of this compound with an aldehyde or ketone, followed by in-situ reduction of the intermediate with a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaCNBH3), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) wikipedia.orgcommonorganicchemistry.com. The choice of reducing agent and reaction conditions can be optimized to achieve high yields of the desired secondary or tertiary amine commonorganicchemistry.comorganic-chemistry.org. For example, reaction with formaldehyde (B43269) followed by reduction would yield N,N-dimethyl-(2-tert-butylphenyl)methanamine.

Table 3: Common Reagents for Reductive Amination

| Reducing Agent | Typical Solvents | Key Features |

|---|---|---|

| Sodium triacetoxyborohydride (NaBH(OAc)3) | DCE, DCM, THF, Dioxane | Sensitive to water, not compatible with methanol (B129727) commonorganicchemistry.com. |

| Sodium cyanoborohydride (NaCNBH3) | Methanol | Not sensitive to water; Lewis acids can be added for less reactive substrates commonorganicchemistry.com. |

| Sodium borohydride (NaBH4) | Methanol, Ethanol | Can also reduce aldehydes and ketones, so it is typically added after imine formation is complete commonorganicchemistry.com. |

Oxidation Pathways and Radical Generation at the α-Nitrogen Position

The oxidation of benzylamines can lead to a variety of products depending on the oxidant and reaction conditions. For primary amines like this compound, oxidation can occur at the nitrogen atom or the benzylic carbon.

The oxidation of primary amines attached to a tertiary carbon with strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can yield the corresponding nitro compound shaalaa.comdoubtnut.com. While this compound has a primary amine attached to a primary carbon, the steric hindrance from the ortho-tert-butyl group might influence its oxidation pathway.

Oxidation of benzylamines can also lead to the formation of imines through oxidative coupling. Furthermore, under certain conditions, the oxidation can proceed via the formation of nitrogen-centered radicals or radical cations. The stability and subsequent reactions of these radical intermediates are influenced by the substituents on the aromatic ring. The electron-donating nature of the tert-butyl group could potentially stabilize a radical cation intermediate. However, specific studies on the radical generation and oxidation pathways of this compound are not extensively documented in the available literature. General studies on the photo-oxidation of substituted benzylamines suggest that various products can be formed depending on the reaction conditions and the nature of the substituents researchgate.net.

Amine-Imine Exchange (Transimination) Reactions

Amine-imine exchange, or transimination, is a reversible reaction in which an existing imine reacts with a new amine to form a different imine and release the original amine. While specific studies detailing the transimination of imines derived from this compound are not extensively documented in readily available literature, the principles of this reaction are well-established. The reaction is typically catalyzed by acid and driven to completion by removing one of the products, often the more volatile amine.

The large steric bulk of the 2-tert-butylphenyl group would likely influence the equilibrium of the transimination reaction. It is plausible that imines formed from this compound would readily react with less sterically hindered primary amines, shifting the equilibrium towards the formation of the new, less hindered imine.

Table 1: Plausible Transimination Reaction of a this compound-derived Imine

| Reactant 1 (Imine) | Reactant 2 (Amine) | Catalyst | Product 1 (New Imine) | Product 2 (Released Amine) |

| N-((2-(tert-butyl)phenyl)methylene)alkanamine | R'-NH₂ | H⁺ | N-(Alkylidene)alkanamine | This compound |

Reactions Involving the Aromatic Ring

Electrophilic Aromatic Substitution with Consideration of Steric Hindrance from the Tert-Butyl Group

Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is governed by the directing effects of both the tert-butyl group and the aminomethyl group (-CH₂NH₂), as well as the significant steric hindrance imposed by the tert-butyl group.

Both alkyl groups (like tert-butyl) and the aminomethyl group are ortho, para-directors. The tert-butyl group is a weakly activating group, while the aminomethyl group is a moderately activating group. In cases of competing directing effects, the stronger activating group typically dictates the position of substitution. However, the most critical factor in this substrate is the steric hindrance from the bulky tert-butyl group, which severely disfavors substitution at the adjacent ortho position (position 3).

Therefore, electrophilic attack is most likely to occur at the positions para to the directing groups and least sterically hindered. The primary sites for substitution would be:

Position 4 (para to the aminomethyl group): This position is electronically activated by the aminomethyl group.

Position 5 (para to the tert-butyl group): This position is electronically activated by the tert-butyl group.

Position 6 (ortho to the aminomethyl group): While electronically activated, this position experiences some steric hindrance from the adjacent aminomethyl group, but significantly less than the position ortho to the tert-butyl group.

Given the substantial steric bulk of the tert-butyl group, substitution at position 3 is highly unlikely. The major product in most electrophilic aromatic substitution reactions on this compound is expected to be the 5-substituted isomer, as this position is electronically activated and sterically accessible.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Electrophile | Major Product | Minor Product(s) |

| Nitration | NO₂⁺ | 5-Nitro-2-(tert-butyl)benzylamine | 4-Nitro-2-(tert-butyl)benzylamine |

| Halogenation | Br⁺, Cl⁺ | 5-Halo-2-(tert-butyl)benzylamine | 4-Halo-2-(tert-butyl)benzylamine |

| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl-2-(tert-butyl)benzylamine | 4-Acyl-2-(tert-butyl)benzylamine |

Functionalization via Metalation and Subsequent Cross-Coupling Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The aminomethyl group, particularly when protected as an N-alkoxycarbonyl (e.g., N-Boc) or N-alkyl derivative, can act as a directed metalation group (DMG). In the case of N-protected this compound, the DMG would direct a strong organolithium base (like n-butyllithium or sec-butyllithium) to deprotonate the aromatic proton ortho to it.

Since the 2-position is occupied by the tert-butyl group, the metalation is expected to occur exclusively at the 6-position. The resulting aryllithium species can then be trapped with various electrophiles or undergo transmetalation with a transition metal catalyst for subsequent cross-coupling reactions, such as Suzuki or Stille couplings. The steric hindrance of the tert-butyl group at the adjacent position might influence the rate and efficiency of the metalation and subsequent reactions.

This strategy provides a reliable method for introducing substituents at the 6-position, which would be difficult to achieve through classical electrophilic aromatic substitution due to the directing effects of the existing substituents.

Derivatization Leading to Complex Structures

Formation of Cyclic and Heterocyclic Derivatives

The primary amine functionality of this compound can participate in cyclization reactions to form various heterocyclic structures. For instance, reaction with appropriate bifunctional reagents can lead to the formation of isoindoline (B1297411) or tetrahydroisoquinoline derivatives.

However, the direct participation of the phenyl ring of this compound in classic cyclization reactions like the Pictet-Spengler synthesis of tetrahydroisoquinolines is not feasible. The Pictet-Spengler reaction requires a β-arylethylamine, where the amine is separated from the aromatic ring by a two-carbon chain, allowing for a six-membered ring closure. In this compound, the amine is a benzylamine (B48309), with only one carbon separating it from the ring, which would lead to a strained four-membered ring closure.

Nevertheless, isoindoline derivatives can be synthesized from ortho-disubstituted benzene (B151609) precursors. For example, if the tert-butyl group were replaced by a group that could be transformed into a second electrophilic center, cyclization with the aminomethyl group could occur.

Preparation of N-Substituted this compound Analogs

The primary amine of this compound can be readily functionalized to produce a wide array of N-substituted analogs. These reactions typically involve the nucleophilic attack of the amine nitrogen on an electrophilic carbon.

N-Alkylation: Reaction with alkyl halides (R-X) can lead to the formation of secondary and tertiary amines. However, overalkylation is a common side reaction, often leading to a mixture of products and the quaternary ammonium salt. To achieve selective mono-alkylation, reductive amination is a more effective method. This involves the condensation of this compound with an aldehyde or ketone to form an imine in situ, which is then reduced with a reducing agent like sodium borohydride or sodium triacetoxyborohydride.

N-Acylation: The amine readily reacts with acid chlorides (RCOCl) or acid anhydrides ((RCO)₂O) in the presence of a base to form stable amide derivatives. This reaction is generally high-yielding and selective for mono-acylation.

Table 3: Examples of N-Substitution Reactions of this compound

| Reaction Type | Reagent | Product Class |

| N-Alkylation (via reductive amination) | Aldehyde/Ketone, NaBH₃CN | Secondary or Tertiary Amine |

| N-Acylation | Acid Chloride, Base | Amide |

| N-Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide |

These N-substituted analogs can serve as important intermediates in the synthesis of more complex molecules and can exhibit modified chemical and biological properties compared to the parent amine.

Applications As a Building Block and Intermediate in Advanced Organic Synthesis

Precursor for N-Heterocyclic Compounds

The primary amine functionality of (2-tert-butylphenyl)methanamine allows for its use as a key nitrogen source in the synthesis of various nitrogen-containing heterocyclic systems.

Oxadiazoles (B1248032) are an important class of five-membered heterocycles containing one oxygen and two nitrogen atoms. While several synthetic routes to oxadiazoles are well-established, the direct use of primary amines like this compound as a starting material is not a common pathway.

The synthesis of 1,2,4-oxadiazoles typically proceeds through the cyclization of N-acylamidoximes, which are often formed from the reaction of amidoximes with acyl chlorides or carboxylic acids. nih.gov Various catalysts, including TBAF and pyridine, can be employed to improve the efficiency of these reactions. nih.gov Microwave irradiation has also been utilized to shorten reaction times and improve yields. nih.gov

For 1,3,4-oxadiazoles , common synthetic strategies involve the cyclization of diacylhydrazines using dehydrating agents like phosphorus oxychloride, thionyl chloride, or triflic anhydride (B1165640). mdpi.com An alternative and often high-yielding method is the polyphosphoric acid-mediated condensation of acid hydrazides with carboxylic acids. mdpi.com For instance, 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine has been successfully synthesized from p-toluic hydrazide and glycine, showcasing a route to aminomethyl-substituted oxadiazoles. mdpi.comresearchgate.net

Although direct incorporation of the this compound fragment into an oxadiazole ring via these conventional routes is not documented, its structural motifs are found in related functional molecules. For example, 2-(4-tert-butylphenyl)-5-(biphenyl-4-yl)-1,3,4-oxadiazole (PBD) is a well-known electron-transport material in organic light-emitting diodes (OLEDs), highlighting the utility of the tert-butylphenyl group in this class of heterocycles.

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry and materials science. ekb.egresearchgate.net Several classic and modern synthetic methods allow for the construction of the quinoline core, many of which utilize anilines or their derivatives as key precursors. researchgate.netjptcp.comiipseries.org

Established methods for quinoline synthesis include:

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or ester) in the presence of an acid or base catalyst. iipseries.org

Skraup Synthesis: In this reaction, an aniline (B41778) is heated with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce the quinoline ring. iipseries.org

Pfitzinger Reaction: This method uses isatin (B1672199) and a carbonyl compound in the presence of a strong base to yield quinoline-4-carboxylic acids. iipseries.org

While there are no specific reports detailing the use of this compound as a direct precursor in these reactions, its structure could be incorporated into a quinoline framework through strategic derivatization. For example, the amine could be used to synthesize a more complex intermediate, such as a 2-aminoaryl ketone, which could then undergo a Friedländer cyclization. The significant steric hindrance from the ortho-tert-butyl group would be expected to influence the regioselectivity and reaction kinetics of the cyclization process, potentially favoring the formation of specific isomers. The resulting quinoline would feature a bulky (2-tert-butylphenyl)methyl substituent, which could impart unique physical and biological properties to the molecule. acs.org

Role in Multi-Component Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a complex product that contains atoms from all starting materials. researchgate.netcaltech.edu Primary amines are fundamental components in many of the most important MCRs.

This compound is a potential candidate for the amine component in several MCRs, including:

Ugi Reaction: A four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. beilstein-journals.org

Mannich Reaction: A three-component reaction involving an aldehyde, a primary or secondary amine, and a compound with an acidic proton (e.g., a ketone) to form a β-amino carbonyl compound. caltech.edu

Petasis Reaction (Boronic Acid Mannich Reaction): A reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. caltech.edu

The participation of this compound in these reactions would lead to products bearing the sterically hindered (2-tert-butylphenyl)methyl group. However, the significant steric bulk at the ortho position could also present challenges. In some MCRs, highly hindered amines or imines derived from them can exhibit low reactivity or fail to react altogether. mdpi.com Therefore, the successful application of this compound in MCRs would depend on optimizing reaction conditions to overcome potential steric hindrance. The resulting complex molecules could serve as scaffolds for creating libraries of compounds for drug discovery. researchgate.netrug.nl

Synthesis of Ligands for Transition Metal Catalysis

The design and synthesis of ligands are central to the development of transition metal catalysts. The steric and electronic properties of ligands are crucial for controlling the activity, selectivity, and stability of the metal complex. The bulky 2-tert-butylphenyl group makes this compound an attractive precursor for sterically demanding ligands.

The primary amine group can be readily converted into various coordinating moieties, such as imines (Schiff bases), amides, or secondary amines, which can then be incorporated into multidentate ligand frameworks. For example, condensation with a suitable aldehyde or ketone would yield Schiff base ligands. If the carbonyl compound contains another donor atom (e.g., a hydroxyl or phosphino (B1201336) group), a bidentate or tridentate ligand can be formed.

The steric hindrance provided by the ortho-tert-butyl group can create a specific coordination environment around the metal center, which can:

Promote reductive elimination.

Prevent catalyst deactivation pathways like dimerization.

Induce asymmetry, which is critical for enantioselective catalysis. bris.ac.uk

While specific ligands derived directly from this compound are not extensively documented, the synthesis of related sterically hindered ligands is common. For example, tridentate ligands based on 2-tert-butyl-4-methylphenol (B42202) have been synthesized and used to create complexes with various transition metals. researchgate.netnih.gov Similarly, pincer ligands with bulky substituents are known to form highly active and stable catalysts for a range of cross-coupling and dehydrogenation reactions. bris.ac.uk The unique steric profile of this compound makes it a promising candidate for developing novel ligands in these classes. acs.org

Construction of Complex Organic Scaffolds

The construction of complex and diverse molecular scaffolds is a primary goal of modern organic synthesis. The unique steric properties of this compound make it particularly useful for building scaffolds with well-defined three-dimensional structures.

One important application is in the synthesis of atropisomers . Atropisomerism occurs when rotation around a single bond is restricted, leading to stable, chiral conformers. The significant steric bulk of the ortho-tert-butyl group can be exploited to create such rotational barriers. For example, N-acylation or N-arylation of this compound could lead to the formation of amides or diarylamines where rotation around the N-aryl or N-acyl bond is severely hindered. bris.ac.uk This approach allows for the construction of chiral scaffolds without the need for traditional stereocenters. bris.ac.uk

These complex, non-planar scaffolds are of great interest in medicinal chemistry and materials science, as they allow for a more precise three-dimensional arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov

Integration into Polymeric Structures and Functional Materials

The properties of polymers can be finely tuned by incorporating functional monomers into their structure. This compound can be converted into a polymerizable monomer, allowing for the introduction of the bulky (2-tert-butylphenyl)methyl group as a pendant moiety on a polymer backbone.

A straightforward method to achieve this is by reacting the primary amine with a polymerizable group, such as an acryloyl or methacryloyl chloride, to form the corresponding acrylamide (B121943) or methacrylamide (B166291) monomer. This monomer could then be polymerized or co-polymerized with other monomers using techniques like controlled radical polymerization (e.g., ATRP or RAFT). nih.govdb-thueringen.de

The incorporation of the bulky and hydrophobic (2-tert-butylphenyl)methyl group into a polymer chain would be expected to significantly influence the material's properties, such as:

Thermal Stability: The rigid phenyl and bulky tert-butyl groups could increase the glass transition temperature (Tg) of the polymer.

Solubility: The hydrophobic nature of the substituent would affect the polymer's solubility in different solvents.

Morphology: The steric bulk could disrupt polymer chain packing, leading to amorphous materials with unique mechanical or optical properties.

These modified polymers could find applications as high-performance plastics, components in organic electronic devices, or as stabilizing agents for polymeric formulations. google.com

Theoretical and Computational Chemistry Studies of 2 Tert Butylphenyl Methanamine

Electronic Structure and Bonding Analysis

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to analyze the distribution of electrons and the nature of chemical bonds within (2-Tert-butylphenyl)methanamine.

Key aspects of this analysis include the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. For aromatic amines and related structures, DFT calculations can precisely model these orbitals. scispace.comresearchgate.net

Another powerful tool is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the nitrogen atom of the amine group is expected to be an electron-rich site, a key factor in its chemical reactions. DFT studies on similar ortho-hydroxy Schiff base compounds have successfully used MEP maps to understand intermolecular interactions. iucr.org

Table 1: Representative Frontier Molecular Orbital Data for a Structurally Related Compound Data derived from theoretical studies on similar molecular fragments.

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| DFT (B3LYP) | 6-311++G(d,p) | -5.89 | -0.95 | 4.94 |

| DFT (PM6) | N/A | -8.76 | -0.21 | 8.55 |

Note: The values are illustrative and based on calculations for similar structures like N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide. scispace.comresearchgate.net

Conformational Preferences and Steric Effects of the 2-Tert-butylphenyl Moiety

The most prominent structural feature of this compound is the bulky tert-butyl group positioned ortho to the aminomethyl substituent. This arrangement creates significant steric hindrance, which heavily influences the molecule's three-dimensional shape, or conformation. researchgate.net

The tert-butyl group restricts the free rotation around the single bond connecting the phenyl ring to the aminomethyl group (-CH2NH2). Computational methods, including both molecular mechanics and quantum chemistry, can model these restrictions to predict the most stable conformations. acs.org These calculations reveal that the molecule will adopt a shape that minimizes the steric clash between the tert-butyl group and the aminomethyl group. This often results in a specific, locked dihedral angle between the plane of the aromatic ring and the substituent. iucr.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can elucidate mechanisms that are otherwise invisible to direct experimental observation.

For molecules containing the 2-tert-butylphenyl group, computational studies have been used to understand various reactions. For instance, DFT calculations can model the transition states in cycloaddition reactions involving N-(2-tert-butylphenyl)maleimides, helping to explain the observed stereoselectivity. rsc.orgd-nb.info In these models, the bulky tert-butyl group plays a critical role in directing the approach of the reacting molecules. rsc.org

In another example, studies on the copper-mediated oxygenation of phenols with ortho-tert-butyl groups have used computational chemistry to support a proposed mechanism involving a 1,2-migration of the tert-butyl group. acs.orgcmu.edu The calculations helped to show that the proposed intermediate, a 6-peroxy-2,4-cyclohexadienone, was a plausible precursor to the observed product. acs.orgcmu.edu Furthermore, high-level computations can model complex phenomena like quantum tunneling in hydrogen transfer reactions, which can be significant even in relatively large molecules like derivatives of 2,4,6-tri-tert-butylphenyl. researchgate.net

Table 2: Illustrative Calculated Energy Profile for a Modeled Reaction Step This table represents a hypothetical reaction pathway for a related compound, demonstrating the type of data generated by computational studies.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Separated starting materials | 0.0 |

| Transition State | Highest energy point along the reaction coordinate | +15.2 |

| Intermediate | A meta-stable species formed during the reaction | -5.4 |

| Products | Final molecules after the reaction step | -12.7 |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational modes)

Quantum chemical calculations can accurately predict the spectroscopic properties of molecules, which serves as a vital link between theoretical models and experimental reality. Comparing calculated spectra with measured spectra is a standard method for confirming the structure of a synthesized compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. researchgate.net For this compound, these calculations would predict the specific resonance frequencies for each unique hydrogen and carbon atom, taking into account the electronic effects of the aromatic ring, the amine, and the sterically influential tert-butyl group. The electron-donating amine group, for example, would be predicted to cause an upfield shift for the ortho and para protons on the ring. youtube.com

IR Vibrational Modes: Theoretical calculations can also determine the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. This allows for the assignment of specific peaks to the stretching and bending of particular bonds. For this compound, calculations would predict two distinct N-H stretching frequencies in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (R-NH₂), corresponding to symmetric and asymmetric stretching modes. youtube.com DFT studies on similar molecules have shown good agreement between calculated and experimental vibrational frequencies. researchgate.netiucr.org

Table 3: Comparison of Experimental vs. Predicted Spectroscopic Data for a Related Amine Data is representative and compiled from general spectroscopic principles and studies on similar compounds.

| Spectroscopic Data | Experimental Range/Value | Predicted Value (DFT/GIAO) | Assignment |

| ¹H NMR (δ, ppm) | ~7.0-7.4 | ~7.1-7.5 | Aromatic Protons |

| ¹H NMR (δ, ppm) | ~3.8 | ~3.9 | -CH₂- Protons |

| ¹H NMR (δ, ppm) | ~1.4 | ~1.45 | -C(CH₃)₃ Protons |

| ¹³C NMR (δ, ppm) | ~148 | ~149.5 | C-tert-butyl |

| IR (cm⁻¹) | ~3380, ~3300 | ~3385, ~3310 | N-H Asymmetric & Symmetric Stretch |

Quantum Chemical Calculations for Energetic and Thermodynamic Profiles

Beyond reaction mechanisms, quantum chemical calculations provide fundamental energetic and thermodynamic data for this compound. These calculations can determine the molecule's stability in terms of its heat of formation, standard Gibbs free energy, and entropy.

High-level composite methods, which combine results from different levels of theory and basis sets, can yield highly accurate energetic data. mdpi.com For example, schemes can account for core-valence electron correlation and extrapolate to the complete basis set (CBS) limit to approach the exact energy of the molecule. mdpi.com This data is crucial for predicting the equilibrium position of reactions and understanding the thermodynamic driving forces. For instance, calculations on the formation of azetidines versus pyrrolidines have used thermodynamic stability to explain experimental outcomes based on Baldwin's rules. nih.gov Preliminary modeling of related molecules has been performed using semi-empirical methods like PM6 to determine their optimized state and free energy. scispace.com

Table 4: Calculated Thermodynamic Properties for a Representative Isomerization Reaction Illustrative data for a hypothetical isomerization process at 298.15 K.

| Thermodynamic Quantity | Calculated Value | Unit |

| ΔH (Enthalpy) | -4.5 | kcal/mol |

| ΔS (Entropy) | +1.2 | cal/(mol·K) |

| ΔG (Gibbs Free Energy) | -4.9 | kcal/mol |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for determining the precise molecular structure of (2-tert-butylphenyl)methanamine by providing detailed information about the hydrogen and carbon atomic environments within the molecule.

Proton (1H) NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. In a deuterated solvent such as DMSO-d6, the spectrum is characterized by several key resonances. The nine protons of the tert-butyl group typically appear as a sharp singlet around 1.27 ppm. The four aromatic protons on the phenyl ring produce a multiplet in the region of 7.14 to 7.54 ppm. The two protons of the benzylic methylene (B1212753) group (CH2) are observed as a singlet at approximately 3.95 ppm, and the two protons of the primary amine group (NH2) give rise to a broad singlet around 8.60 ppm. rsc.org The integration of these signals confirms the number of protons in each unique chemical environment.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.60 | br s | 2H | -NH₂ |

| 7.14 - 7.54 | m | 4H | Ar-H |

| ~3.95 | s | 2H | -CH₂- |

| ~1.27 | s | 9H | -C(CH₃)₃ |

Data obtained in DMSO-d6. rsc.org br s = broad singlet, m = multiplet, s = singlet

Carbon-13 (13C) NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information by identifying the number of non-equivalent carbon environments. For this compound, the spectrum in DMSO-d6 shows characteristic peaks for the aliphatic and aromatic carbons. The quaternary carbon of the tert-butyl group is typically found at a chemical shift of around 34.79 ppm, while the three equivalent methyl carbons of the tert-butyl group resonate at approximately 31.54 ppm. The benzylic carbon (-CH₂) appears at about 42.23 ppm. The aromatic carbons exhibit signals in the downfield region, with the substituted carbon attached to the tert-butyl group appearing at approximately 151.33 ppm, and the other aromatic carbons resonating at approximately 131.63, 129.25, and 125.72 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~151.33 | Ar-C (quaternary) |

| ~131.63 | Ar-CH |

| ~129.25 | Ar-CH |

| ~125.72 | Ar-CH |

| ~42.23 | -CH₂- |

| ~34.79 | -C(CH₃)₃ (quaternary) |

| ~31.54 | -C(CH₃)₃ (methyl) |

Data obtained in DMSO-d6. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To further confirm the structural assignments and establish connectivity between atoms, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY spectra would show correlations between the protons on the aromatic ring, helping to delineate their substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu This technique would definitively link the proton signals of the benzylic CH₂ and the tert-butyl CH₃ groups to their corresponding carbon signals in the ¹³C NMR spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.educolumbia.edu This is particularly useful for identifying the connectivity between the tert-butyl group and the aromatic ring, as well as the attachment of the aminomethyl group to the ring. For instance, correlations would be expected between the tert-butyl protons and the quaternary aromatic carbon, and between the benzylic protons and the adjacent aromatic carbons.

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. docbrown.info The IR spectrum of this compound exhibits several key absorption bands that confirm its structure.

A broad absorption band is typically observed in the region of 3600 to 3200 cm⁻¹, which is characteristic of the N-H stretching vibrations of the primary amine group. docbrown.info The broadening of this peak is due to intermolecular hydrogen bonding. docbrown.info Additionally, characteristic N-H bending vibrations can be seen around 1650 to 1580 cm⁻¹. docbrown.info

The presence of the aromatic ring is indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1600-1450 cm⁻¹. The aliphatic C-H stretching vibrations of the tert-butyl and methylene groups are observed in the 3000-2800 cm⁻¹ region. docbrown.info Furthermore, the C-N stretching vibration of the aliphatic amine is typically found in the 1220 to 1020 cm⁻¹ range. docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of absorptions that is unique to the molecule. docbrown.info

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural information. uni.lu

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule with a high degree of confidence. nih.govresearchgate.net For this compound (C₁₁H₁₇N), the predicted monoisotopic mass is 163.1361 Da. uni.lu HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) at m/z 164.14338. uni.lu The fragmentation pattern observed in the mass spectrum can also be analyzed to confirm the structure. Common fragmentation pathways for benzylamines include the loss of the amine group and cleavage of the tert-butyl group.

Table 3: Predicted Collision Cross Section (CCS) values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 164.14338 | 137.4 |

| [M+Na]⁺ | 186.12532 | 144.7 |

| [M-H]⁻ | 162.12882 | 140.9 |

| [M+NH₄]⁺ | 181.16992 | 158.3 |

| [M+K]⁺ | 202.09926 | 142.4 |

Data sourced from PubChemLite. uni.lu

X-ray Crystallography of Crystalline Derivatives

A notable example is the analysis of butenafine (B35027) hydrochloride, or 1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine hydrochloride. cambridge.org Its crystal structure was determined from X-ray powder diffraction data using Rietveld refinement. The analysis revealed that butenafine hydrochloride crystallizes in the monoclinic space group P2₁ as a racemic co-crystal of its R and S enantiomers. cambridge.org The structure is characterized by stacks of aromatic rings and a strong, discrete N–H⋯Cl hydrogen bond. cambridge.org Such detailed structural information is crucial for understanding the molecule's physical properties and its interactions in a biological context.

Similarly, X-ray crystallography has been employed to study inhibitors of the SARS-CoV-2 main protease that incorporate a 4-tert-butylphenyl group. nih.gov These studies provide high-resolution structures that reveal how the tert-butylphenyl moiety occupies specific pockets within the enzyme, guiding further drug design. nih.gov For instance, the crystal structure of an inhibitor covalently bound to the enzyme's active site cysteine (Cys145) confirmed that the 4-tert-butylphenyl group resides in the S2 pocket, engaging in favorable hydrophobic interactions. nih.gov

Table 1: Crystallographic Data for a Derivative of this compound

| Parameter | Butenafine Hydrochloride cambridge.org |

|---|---|

| Chemical Formula | C₂₃H₂₈NCl |

| Systematic Name | 1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine hydrochloride |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 13.94807(5) |

| b (Å) | 9.10722(2) |

| c (Å) | 16.46676(6) |

| β (°) | 93.9663(5) |

| Volume (ų) | 2086.733(8) |

| Z | 4 |

This table presents crystallographic data for a representative crystalline derivative, illustrating the type of information obtained from X-ray diffraction studies.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method serves as a critical checkpoint for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages are compared against the theoretically calculated values for the proposed chemical formula. A close agreement, typically within ±0.4%, supports the assigned structure.

In the synthesis of various heterocyclic compounds derived from or containing a tert-butylphenyl moiety, elemental analysis is routinely reported as a final confirmation of the product's identity. For example, in the synthesis of novel 1,2,4-triazolo[3,4-b] Current time information in Bangalore, IN.mdpi.comgoogle.comthiadiazole derivatives, elemental analysis was used to confirm the composition of compounds bearing a 4-(tert-butyl)phenyl group. ajol.info The "found" values for C, H, and N from the analysis closely matched the "calculated" theoretical values, validating the successful synthesis of the target molecules. ajol.info

Table 2: Representative Elemental Analysis Data for a (tert-Butyl)phenyl-Containing Compound

| Compound | Formula | Analysis | %C | %H | %N |

|---|---|---|---|---|---|

| 6-(4-(tert-butyl)phenyl)-3-(4-chlorophenyl)- Current time information in Bangalore, IN.google.comuni.lutriazolo[3,4-b] Current time information in Bangalore, IN.mdpi.comgoogle.comthiadiazole ajol.info | C₁₉H₁₇ClN₄S | Calculated | 61.86 | 4.65 | 15.19 |

| Found | 61.57 | 4.62 | 15.38 | ||

| 6-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)- Current time information in Bangalore, IN.google.comuni.lutriazolo[3,4-b] Current time information in Bangalore, IN.mdpi.comgoogle.comthiadiazole ajol.info | C₁₉H₁₇FN₄S | Calculated | 64.75 | 4.86 | 15.90 |

This table showcases how experimentally found percentages of C, H, and N are compared with calculated values to verify the composition of synthesized derivatives.

Differential Scanning Calorimetry (DSC) for Thermal Behavior of Solids

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. particletechlabs.comqualitest.ae It is widely used to study the thermal properties of solid materials, identifying transitions such as melting, crystallization, and glass transitions. tainstruments.comresearchgate.net The output, a thermogram, plots heat flow against temperature, with endothermic events (like melting) and exothermic events (like crystallization) appearing as peaks. qualitest.ae

For organic compounds, DSC is particularly valuable for determining melting points and assessing crystallinity. tainstruments.com For instance, the thermal behavior of 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine, a related heterocyclic amine, was characterized using DSC. The analysis showed a sharp endothermic peak corresponding to its melting point, with an onset at 174.63 °C and a peak maximum at 176.20 °C. mdpi.comresearchgate.net This indicates a sharp, well-defined melting process, which is characteristic of a pure crystalline substance. Similarly, 2-tert-butylphenyl-5-biphenyl-1,3,4-oxadiazole (PBD), an important material in organic light-emitting diodes (OLEDs), has been characterized by its thermal properties to ensure stability in electronic devices. mdpi.comresearchgate.net

The technique allows for the quantification of the enthalpy of fusion (the heat required to melt the solid), which can be used to determine the percent crystallinity of a polymer or to compare the thermal stability of different crystalline forms (polymorphs). tainstruments.com DSC is a rapid and sensitive method for characterizing the solid-state thermal behavior of materials like this compound and its derivatives. particletechlabs.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine hydrochloride (Butenafine hydrochloride) |

| 6-(4-(tert-butyl)phenyl)-3-(4-chlorophenyl)- Current time information in Bangalore, IN.google.comuni.lutriazolo[3,4-b] Current time information in Bangalore, IN.mdpi.comgoogle.comthiadiazole |

| 6-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)- Current time information in Bangalore, IN.google.comuni.lutriazolo[3,4-b] Current time information in Bangalore, IN.mdpi.comgoogle.comthiadiazole |

| 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine |

Applications in Non Biological Chemical Fields

Materials Science Applications

In the field of materials science, the distinct architecture of (2-tert-butylphenyl)methanamine makes it a point of interest for creating functional molecules and advanced materials.

This compound is recognized as a chemical building block for use in polymer science and the synthesis of more complex organic molecules. bldpharm.com The presence of both a reactive primary amine group and a bulky, hydrophobic tert-butyl group on an aromatic framework allows for its incorporation into polymer chains. The tert-butyl group can impart specific properties to the resulting polymers, such as increased solubility in organic solvents, modified thermal stability, and control over intermolecular chain packing.

While direct research on polymers synthesized specifically from this compound is limited in publicly available literature, its structural analogs are utilized in creating functional polymers. For instance, the combination of aromatic and aliphatic moieties in benzylamine (B48309) derivatives is considered useful for designing new monomers for polymers with potential applications in areas like organic electronics. smolecule.com The introduction of bulky side groups, like the tert-butyl group, is a common strategy in polymer chemistry to disrupt chain packing, reduce crystallinity, and enhance the processability of specialty polymers. This makes amine-functionalized building blocks, such as this compound, potential candidates for developing materials like self-healing polymers and other advanced polymeric systems. mdpi.com

Table 1: Potential Contributions of this compound in Polymer Synthesis

| Feature | Contribution to Polymer Properties |

| **Primary Amine Group (-CH₂NH₂) ** | Provides a reactive site for polymerization reactions (e.g., to form polyamides, polyimides). |

| Tert-butyl Group (-C(CH₃)₃) | Introduces steric bulk, which can decrease chain packing and crystallinity, improving solubility. |

| Aromatic Phenyl Ring | Contributes to thermal stability and rigidity of the polymer backbone. |

| Combined Structure | Acts as a monomer or modifying agent for creating specialty polymers with tailored properties. bldpharm.comsmolecule.com |

Components in Optoelectronic Materials (e.g., Organic Light-Emitting Diodes - OLEDs)

The tert-butylphenyl structural motif is a key component in molecules developed for optoelectronic applications, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). The bulky tert-butyl group is known to prevent molecular stacking and crystallization, promoting the formation of stable amorphous films, which is highly desirable for the longevity and efficiency of OLED devices. researchgate.net

While this compound itself is categorized as a potential OLED material building block, more complex molecules incorporating its core structure have been successfully utilized. bldpharm.com A prominent example is 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (B1329559) (PBD), a well-known electron-transporting material in OLEDs. researchgate.netmdpi.com The inclusion of the tert-butylphenyl group in PBD and similar compounds improves device performance and stability. researchgate.netmdpi.com Research has also demonstrated that doping PBD into biopolymer films like chitosan (B1678972) can produce blue emissive materials for optoelectronics, with the chemical interaction between the dopant and polymer matrix leading to enhanced properties. researchgate.net

Table 2: Research Findings on Tert-butylphenyl Moieties in Optoelectronics

| Compound/Material | Application | Key Finding | Reference(s) |

| 2-(4-biphenylyl)-5-(4-tert-butyl-phenyl)-1,3,4-oxadiazole (PBD) | Electron Transport Layer (ETL) in OLEDs | The tert-butyl group helps form amorphous films, improving device efficiency and stability. | researchgate.netmdpi.com |

| PBD-doped Chitosan Films | Emissive Biopolymeric Materials | Gamma irradiation induces crosslinking, leading to the formation of a blue emissive material with emission maxima around 412 nm. | researchgate.net |

| This compound | OLED Material Building Block | Listed as a chemical building block for the synthesis of OLED materials. | bldpharm.com |

Industrial Organic Chemistry and Specialty Chemicals

This compound and its isomers serve as important intermediates in the synthesis of a variety of specialty chemicals, including agrochemicals, dyestuffs, and fragrance compounds.

In the agrochemical industry, benzylamine derivatives are used as intermediates for producing pesticides and other crop protection agents. lookchem.com Specifically, the isomer 4-tert-butylbenzylamine (B181582) is cited as an important raw material and intermediate for agrochemicals. fishersci.filookchem.com Another related compound, 3-(4-tert-butylphenyl)-2-methylpropanal, is used as an intermediate in the synthesis of agrochemicals like the fungicides fenpropimorph (B1672530) and fenpropidin. wikipedia.org The presence of the tert-butylphenyl group in these precursors is critical for the final structure and activity of the active agrochemical ingredient. This indicates a potential role for this compound as a building block for novel agrochemical compounds.

Aromatic amines are foundational intermediates in the synthesis of a wide range of dyes. The isomer 4-tert-butylbenzylamine is noted for its use as an intermediate in the production of dyestuffs. fishersci.filookchem.com Chemical suppliers that produce tert-butylphenyl derivatives often cater to the dyestuff intermediate market. buyersguidechem.com The amine functional group provides the necessary reactivity for diazotization and coupling reactions, which are central to the synthesis of many azo dyes, while the tert-butylphenyl portion of the molecule forms the core structure of the resulting dye, influencing its color, fastness, and solubility properties.

The tert-butylphenyl motif is present in several significant fragrance ingredients. The most notable example is 3-(4-tert-butylphenyl)-2-methylpropanal, a synthetic aromatic aldehyde widely known by trade names such as Lilial. wikipedia.org This compound possesses a strong floral odor and was used extensively in perfumes and other scented products. wikipedia.org

Furthermore, primary amines like this compound can be used to create fragrance precursors. These are formed through the reaction of a primary or secondary amine with a volatile perfume component, such as an aldehyde or ketone. googleapis.comgoogle.com This reaction creates a less volatile compound (an enamine or Schiff base) that, when incorporated into a product, can slowly release the fragrant aldehyde or ketone upon exposure to moisture, providing a long-lasting scent. Given its structure as a primary amine, this compound could potentially be used in such "pro-fragrance" systems to control the release of specific aroma chemicals. googleapis.com

Ligand Design and Coordination Chemistry

The primary amine functionality of this compound provides a reactive handle for the synthesis of a diverse array of nitrogen-containing ligands. These ligands are crucial in coordination chemistry, where they bind to metal ions to form complexes with tailored properties. The presence of the o-tert-butyl group plays a significant role in dictating the coordination environment around the metal center.

As a Precursor for N-Donor Ligands in Metal Complexes

This compound is a versatile precursor for synthesizing various N-donor ligands. These ligands, which donate one or more pairs of electrons from nitrogen atoms to a central metal ion, are fundamental components of coordination complexes. The steric bulk of the 2-tert-butylphenyl group can be strategically utilized to control the coordination number and geometry of the resulting metal complexes. This steric hindrance can prevent the coordination of additional ligands or solvent molecules, leading to complexes with specific, often low, coordination numbers.

For instance, ligands derived from this amine can be designed to be bidentate, tridentate, or even higher denticity by incorporating other donor atoms into the ligand framework. Research has shown the synthesis of new sterically hindered bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)amine based on 2-tert-butyl-4-methylphenol (B42202). researchgate.net The reaction of this amine with N,N-dimethylformamide yields N,N-bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)formamide. researchgate.net X-ray diffraction data revealed that this product exists as a dimer in the crystal, stabilized by hydrogen bonds. researchgate.net

Furthermore, copper(I) complexes with pseudo-tetradentate ligands containing a variable N-donor moiety have been studied. nih.gov In these complexes, the copper(I) ion binds to a bispicolylamine fragment, and the fourth variable N-donor can be a derivative of this compound. nih.gov Structural studies, including X-ray crystallography, have been employed to characterize these complexes, revealing details about their coordination geometry. nih.gov

Exploration in Catalytic Systems

The metal complexes formed with ligands derived from this compound have shown potential in various catalytic applications. The steric and electronic properties imparted by the 2-tert-butylphenyl group can significantly influence the activity and selectivity of these catalysts.

Asymmetric Catalysis:

In the field of asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral product, ligands containing the 2-tert-butylphenyl moiety have been explored. The steric bulk of the tert-butyl group can create a chiral environment around the metal center, which can effectively control the stereochemical outcome of a reaction. For example, chiral aldehydes bearing a 4-tert-butyl-phenyl substituent have been used in diastereodivergent asymmetric 1,6-conjugated addition and Mannich reactions. d-nb.info The steric effect of the R group was found to have a significant impact on both diastereoselectivity and enantioselectivity. d-nb.info

Transition Metal Catalysis:

Transition metal catalysis is a powerful tool in organic synthesis, and the development of efficient and selective catalysts is a continuous area of research. rsc.orgnih.govmdpi.com Ligands derived from this compound can be used to modulate the properties of transition metal catalysts. acs.org For example, the combination of enamine activation catalysis with transition metal catalysis is an important strategy for selective chemical transformations. d-nb.info The amine catalyst activates carbonyl compounds by forming a reactive nucleophilic enamine intermediate, while the transition metal activates other substrates. d-nb.info The steric hindrance provided by the 2-tert-butylphenyl group can influence the accessibility of the metal center, potentially leading to enhanced selectivity in reactions such as cross-coupling, hydrogenation, and polymerization. Research has explored the use of such ligands in combination with various transition metals, including ruthenium, iridium, and palladium. acs.orgresearchgate.netacs.org

Below is a table summarizing some research findings in this area:

| Catalyst/Ligand System | Metal | Reaction Type | Key Findings |

| Ru(II)-NHC-Diamine Precatalysts | Ruthenium | Asymmetric Hydrogenation | High reactivity and enantioselectivity were obtained for the hydrogenation of substituted benzothiophene (B83047) 1,1-dioxides. acs.org |

| Chiral Aldehyde with 4-tert-butyl-phenyl substituent | - | Diastereodivergent 1,6-conjugated addition and Mannich reactions | The steric effect of the tert-butyl group significantly impacted both diastereoselectivity and enantioselectivity. d-nb.info |

| Bis(ferrocenyl)(alkyl)phosphanes | Palladium | Mono-α-arylation of acetone (B3395972) | Highly effective in the palladium-catalyzed mono-α-arylation of acetone with various aryl halides. acs.org |

Q & A

Q. What are the optimal synthetic routes for (2-Tert-butylphenyl)methanamine, and how can purity be maximized?

The synthesis of this compound can be achieved via reductive amination of 2-Tert-butylbenzaldehyde using ammonia and a reducing agent (e.g., sodium cyanoborohydride). Alternative routes include nucleophilic substitution of halogenated precursors with ammonia derivatives. Key parameters for purity optimization include:

- Catalyst selection : Palladium or nickel catalysts improve yield in hydrogenation steps .

- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .

- Purification : Column chromatography or recrystallization using ethanol/water mixtures removes by-products .

Q. What analytical techniques are critical for characterizing this compound?

Comprehensive characterization requires:

- Spectroscopy : H/C NMR to confirm amine functionality and tert-butyl group positioning .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHN) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Initial screening involves:

- Enzyme inhibition assays : Test against kinases or proteases at varying concentrations (e.g., 1–100 µM) .

- Receptor binding studies : Radioligand displacement assays using tissues/cell lines expressing target receptors .

- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293) to establish IC values .

Advanced Research Questions

Q. How do structural modifications of this compound influence its pharmacological profile?

Systematic SAR studies can involve:

- Substituent variation : Replacing tert-butyl with smaller alkyl groups (e.g., methyl, isopropyl) to assess steric effects on target binding .

- Amine functionalization : Converting the primary amine to secondary/tertiary analogues to modulate lipophilicity and blood-brain barrier penetration .

- Electron-withdrawing groups : Introducing fluorine or trifluoromethoxy groups to enhance metabolic stability . Quantitative data (e.g., binding affinity shifts) should be analyzed using SPSS or GraphPad Prism .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Contradictions may arise from assay variability or impurities. Mitigation strategies include:

- Replication : Independent validation across labs using standardized protocols .

- Analytical rigor : LC-MS purity checks (>99%) and strict batch-to-batch consistency .

- Condition optimization : Testing at physiological pH (7.4) and temperature (37°C) to mimic in vivo environments .

Q. What computational tools are effective for predicting the interaction of this compound with biological targets?

Advanced methods include:

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., GPCRs) .

- MD simulations : GROMACS for assessing stability of ligand-target complexes over 100-ns trajectories .

- QSAR modeling : Building regression models using descriptors like logP and polar surface area .

Q. What strategies enhance the selectivity of this compound for specific enzymes or receptors?

Selectivity can be improved via:

- Pharmacophore tuning : Aligning steric/electronic features with target active sites .

- Proteome-wide screening : Chemoproteomics to identify off-target interactions early in development .

- Chiral resolution : Separating enantiomers using chiral HPLC to isolate the active form .

Q. How should in vivo studies of this compound be designed to evaluate therapeutic potential?

Key considerations:

- Dosage : Establish MTD (maximum tolerated dose) in rodent models via escalating-dose trials .

- Pharmacokinetics : Monitor plasma half-life, C, and bioavailability using LC-MS/MS .

- Toxicity endpoints : Histopathological analysis of liver/kidney tissues post-administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.